Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Catalog No.
S742671
CAS No.
69322-01-6
M.F
C8H7NaO4
M. Wt
190.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

CAS Number

69322-01-6

Product Name

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

IUPAC Name

sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate

Molecular Formula

C8H7NaO4

Molecular Weight

190.13 g/mol

InChI

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1

InChI Key

HPQVZCCKGRTPLU-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+]

Chemical Identity:

  • Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as sodium 4-hydroxymandelate or sodium p-hydroxymandelate, is a salt of 4-hydroxymandelic acid.
  • Its chemical formula is C₈H₇NaO₄ and its CAS registry number is 69322-01-6. [Source: National Institutes of Health, PubChem, ]

Research Applications:

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has been studied in various scientific research fields, including:

  • Biochemistry: As a substrate for enzymes involved in metabolism, such as phenylalanine hydroxylase and mandelate dehydrogenase. [Source: National Institutes of Health, PubChem, ]
  • Pharmacology: For its potential effects on the nervous system and other physiological processes. More research is needed to understand its potential therapeutic applications. [Source: National Institutes of Health, PubChem, ]
  • Environmental science: As a potential biomarker for environmental contamination. [Source: ResearchGate, "Determination of p-Hydroxymandelic Acid in Environmental Samples by High-Performance Liquid Chromatography with Electrochemical Detection", ]

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, commonly referred to as sodium gentisate, is an organic compound with the chemical formula C₈H₇NaO₄. It is a sodium salt derivative of 4-hydroxyphenylglycolic acid, characterized by the presence of hydroxyl groups that contribute to its chemical reactivity and biological activity. This compound is recognized for its versatility in various scientific fields, including chemistry, biology, and medicine .

The specific mechanism of action of Sodium Gentisate remains unknown. While Gentisic Acid, the parent molecule, has been implicated in various biological processes [], research on Sodium Gentisate's biological activity is limited.

Limitations and Future Research

Our understanding of Sodium Gentisate is limited due to the lack of dedicated research. Future investigations could explore:

  • Natural origin and biological function: Identifying the source and potential role of Sodium Gentisate in nature.
  • Synthesis and purification: Developing efficient methods for synthesizing and purifying enantiopure Sodium Gentisate.
  • Chemical reactivity: Characterizing the reaction pathways and potential applications of Sodium Gentisate's functional groups.
  • Biological activity: Investigating the potential effects of Sodium Gentisate on various biological systems.

  • Oxidation: Under oxidative conditions, this compound can be converted into quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can undergo reduction to yield phenolic derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups in the compound can engage in nucleophilic substitution reactions, allowing for the introduction of various alkyl or acyl groups when reacted with alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation: Quinones and oxidized derivatives.
  • Reduction: Phenolic compounds.
  • Substitution: Alkylated or acylated derivatives.

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate exhibits notable biological activities, primarily attributed to its antioxidant properties. The compound can scavenge free radicals due to its hydroxyl groups, potentially offering protective effects against oxidative stress-related conditions. Additionally, it may interact with various enzymes and proteins, modulating their activities and contributing to its therapeutic potential .

Research indicates that sodium gentisate may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its ability to stabilize formulations also renders it useful in pharmaceutical and cosmetic applications.

The synthesis of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the neutralization of 4-hydroxyphenylglycolic acid with sodium hydroxide. The process can be outlined as follows:

  • Dissolve 4-hydroxyphenylglycolic acid in water.
  • Gradually add sodium hydroxide solution while monitoring the pH until it reaches a neutral level.
  • Evaporate the resulting solution to obtain the sodium salt in solid form.

In industrial settings, large-scale production may utilize controlled neutralization processes to ensure high yield and purity of the product .

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate finds applications across various domains:

  • Chemistry: Serves as a building block in organic synthesis and as an intermediate for preparing diverse chemical compounds.
  • Biology: Investigated for its potential roles as an antioxidant and antimicrobial agent.
  • Medicine: Explored for therapeutic applications related to oxidative stress-related conditions.
  • Industry: Utilized in formulating pharmaceuticals and cosmetic products due to its stabilizing properties .

Studies on the interactions of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate with biological molecules have shown that it can effectively scavenge free radicals. This action is crucial for its antioxidant capabilities. Furthermore, research indicates that the compound may influence enzyme activity, suggesting potential roles in metabolic pathways relevant to health and disease management .

Several compounds share structural similarities with sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, including:

  • 4-Hydroxyphenylacetic acid: Contains similar hydroxyl and carboxyl functional groups but lacks the sodium salt form.
  • 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid: The free acid form of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Uniqueness

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate is unique due to its sodium salt form, which enhances water solubility compared to its free acid counterpart. This property makes it particularly suitable for applications requiring aqueous solutions, such as biological and medical research .

Other CAS

70013-61-5
73779-35-8
69322-01-6

Dates

Modify: 2023-08-15

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